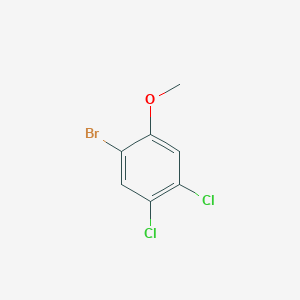![molecular formula C35H38N4O7S B2615733 4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide CAS No. 688062-28-4](/img/structure/B2615733.png)
4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide is a useful research compound. Its molecular formula is C35H38N4O7S and its molecular weight is 658.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivation
- The synthesis of related quinazolinone derivatives involves reactions like cyclization and condensation. For example, the reaction of anthranilamide with isocyanates has been used to synthesize derivatives like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, illustrating the chemical flexibility of this class of compounds (Chern et al., 1988).
Biological and Antitumor Activities
- Quinazolinone derivatives have been evaluated for various biological activities. One study synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, demonstrating significant in vivo antihypertensive activity (Alagarsamy & Pathak, 2007).
- Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives were synthesized and evaluated for antiviral activities against various respiratory and biodefense viruses, showing potential in treating infectious diseases (Selvam et al., 2007).
- Some quinazolinone derivatives, such as those synthesized in the design of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, have shown high cytotoxicity and unique biochemical characteristics, such as delayed, non-phase specific cell-cycle arrest (Bavetsias et al., 2002).
Antimicrobial Properties
- Thiazolidinone derivatives, including those related to quinazolinone compounds, have been synthesized and evaluated for antimicrobial activity, highlighting their potential in combating bacterial and fungal infections (Patel et al., 2012).
Advanced Synthesis Techniques
- Palladium-catalyzed oxidative carbonylation has been utilized for synthesizing quinazolin-2-ones and related compounds, offering an efficient and straightforward approach for the synthesis of diverse quinazolinone derivatives (Costa et al., 2004).
properties
IUPAC Name |
4-[[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O7S/c1-43-28-13-10-22(16-29(28)44-2)14-15-36-33(41)24-11-8-23(9-12-24)19-39-34(42)26-17-30-31(46-21-45-30)18-27(26)38-35(39)47-20-32(40)37-25-6-4-3-5-7-25/h8-13,16-18,25H,3-7,14-15,19-21H2,1-2H3,(H,36,41)(H,37,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADCKYMRCVONAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NC6CCCCC6)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2615650.png)
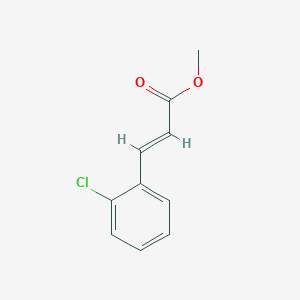
![4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2615654.png)
![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
![[(S)-1-(2-Hydroxyethyl)-2-methylpropyl]carbamic acid tert-butyl ester](/img/structure/B2615658.png)
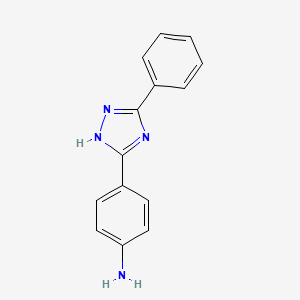
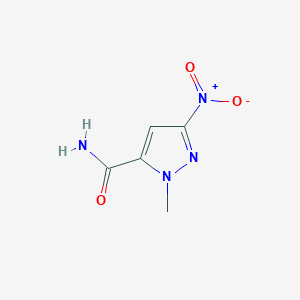
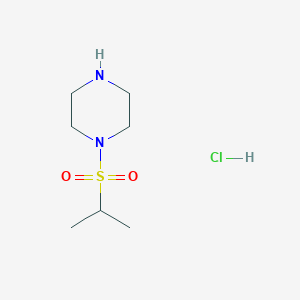
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
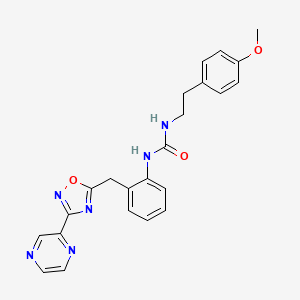
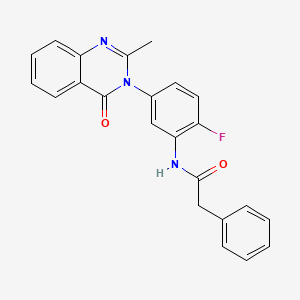
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)
